4-Oxo-4-[N'-(thiophene-2-carbonyl)-hydrazino]-butyric acid
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Overview
Description
4-Oxo-4-[N’-(thiophene-2-carbonyl)-hydrazino]-butyric acid is a chemical compound with the molecular formula C9H10N2O4S and a molecular weight of 242.26 g/mol . This compound is notable for its unique structure, which includes a thiophene ring, a hydrazino group, and a butyric acid moiety. It is primarily used in research settings and has various applications in chemistry, biology, and material science .
Preparation Methods
The synthesis of 4-Oxo-4-[N’-(thiophene-2-carbonyl)-hydrazino]-butyric acid typically involves the reaction of thiophene-2-carbonyl chloride with hydrazine hydrate, followed by the addition of succinic anhydride . The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the process is usually carried out under reflux conditions to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
4-Oxo-4-[N’-(thiophene-2-carbonyl)-hydrazino]-butyric acid undergoes various chemical reactions, including:
Scientific Research Applications
4-Oxo-4-[N’-(thiophene-2-carbonyl)-hydrazino]-butyric acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Oxo-4-[N’-(thiophene-2-carbonyl)-hydrazino]-butyric acid involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it may interact with cellular pathways involved in inflammation and cell proliferation, leading to its observed biological effects .
Comparison with Similar Compounds
4-Oxo-4-[N’-(thiophene-2-carbonyl)-hydrazino]-butyric acid can be compared to other thiophene derivatives, such as:
Thiophene-2-carboxylic acid: Similar in structure but lacks the hydrazino and butyric acid moieties.
Thiophene-2-acetic acid: Contains an acetic acid group instead of the butyric acid moiety.
Thiophene-2-sulfonic acid: Features a sulfonic acid group, differing significantly in reactivity and applications.
The uniqueness of 4-Oxo-4-[N’-(thiophene-2-carbonyl)-hydrazino]-butyric acid lies in its combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-oxo-4-[2-(thiophene-2-carbonyl)hydrazinyl]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4S/c12-7(3-4-8(13)14)10-11-9(15)6-2-1-5-16-6/h1-2,5H,3-4H2,(H,10,12)(H,11,15)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUBGSMMGGNFFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NNC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801331016 |
Source
|
Record name | 4-oxo-4-[2-(thiophene-2-carbonyl)hydrazinyl]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801331016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24789931 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
314765-11-2 |
Source
|
Record name | 4-oxo-4-[2-(thiophene-2-carbonyl)hydrazinyl]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801331016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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